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Introduction
C646 is a potent and selective cell-permeable inhibitor of the histone acetyltransferases (HATs)

p300 and CBP. These enzymes play a critical role in regulating gene expression through the

acetylation of histones and other proteins, including transcription factors involved in

inflammation. By inhibiting p300/CBP, C646 has emerged as a valuable tool for studying the

role of protein acetylation in inflammatory processes and as a potential therapeutic agent for

inflammatory diseases.

These application notes provide a comprehensive overview of the use of C646 in various in

vitro and in vivo inflammation models. The information compiled herein, including detailed

protocols and quantitative data, is intended to guide researchers in designing and executing

experiments to investigate the anti-inflammatory effects of C646.

Mechanism of Action
C646 competitively inhibits the histone acetyltransferase activity of p300 with a Ki of 0.4 μM.[1]

This inhibition prevents the acetylation of key lysine residues on histones and non-histone

proteins, thereby modulating gene transcription. A primary target of C646's anti-inflammatory

action is the NF-κB signaling pathway. p300/CBP are coactivators for the NF-κB subunit p65,

and their inhibition by C646 leads to reduced acetylation of p65, which is crucial for its full

transcriptional activity.[1][2] This results in the decreased expression of pro-inflammatory
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genes, including cytokines and chemokines.[1][3] Furthermore, C646 has been shown to

suppress the NLRP3 inflammasome, a key component of the innate immune response.[3][4] It

achieves this by impairing NF-κB activation, which is required for the priming of the

inflammasome, and by disrupting the interaction between NLRP3 and ASC, which is essential

for its assembly.[3] Studies have also indicated that C646 can suppress the JNK and ERK1/2

signaling pathways, which are also involved in inflammatory responses.

Quantitative Data Summary
The following tables summarize the quantitative data regarding the use and effects of C646 in

various inflammation models.

Table 1: In Vitro Efficacy of C646

Parameter
Cell
Line/System

Inflammatory
Stimulus

Value Reference

Ki for p300 - - 0.4 µM [1]

Inhibition of

HDACs
- -

Starting from 7

µM
[1]

Effective

Concentration

Range

RAW264.7

macrophages

LPS (10 ng/mL)

+ IFNγ (10

ng/mL)

1 - 30 µM [1]

Effective

Concentration

Murine precision-

cut lung slices

LPS (10 ng/mL)

+ IFNγ (10

ng/mL)

1 - 30 µM [1]

Table 2: In Vivo Efficacy of C646

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4871277/
https://pubmed.ncbi.nlm.nih.gov/34322027/
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34322027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8313226/
https://pubmed.ncbi.nlm.nih.gov/34322027/
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4871277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4871277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4871277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4871277/
https://www.benchchem.com/product/b8037948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8037948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Disease
Dosing
Regimen

Key Findings Reference

C57BL/6 Mice
DSS-Induced

Colitis

5 or 10 mg/kg,

i.p., once daily

for 10 days

Ameliorated

symptoms,

reduced body

weight loss,

decreased colon

shortening

[4]

C57BL/6 Mice

LPS-Induced

Acute Systemic

Inflammation

10 or 20 mg/kg,

i.p., pre-

treatment

Dose-

dependently

decreased serum

IL-1β, IL-6, and

TNF-α; alleviated

lung injury

[4]

Rats Neuropathic Pain
Intrathecal

administration

Diminished p300

promoter binding

and COX-2

expression

[1]

Experimental Protocols
In Vitro Model: Inhibition of Pro-inflammatory Gene
Expression in Macrophages
This protocol describes how to assess the anti-inflammatory effects of C646 on

lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.

Materials:

RAW264.7 cells

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

C646 (dissolved in DMSO)

Lipopolysaccharide (LPS) from E. coli
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Phosphate-buffered saline (PBS)

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

Reagents for ELISA or other protein quantification methods

Procedure:

Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere

of 5% CO2.

Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to

adhere overnight.

Pre-treatment: The next day, replace the medium with fresh medium containing the desired

concentrations of C646 (e.g., 1, 5, 10, 20, 30 µM) or vehicle (DMSO). Incubate for 1-2 hours.

Stimulation: Add LPS to a final concentration of 10-100 ng/mL to the wells (except for the

unstimulated control).

Incubation: Incubate the plates for a specified period, depending on the endpoint:

For qPCR analysis of gene expression: 4-6 hours.

For ELISA analysis of cytokine secretion: 16-24 hours.

Sample Collection:

qPCR: Aspirate the medium, wash the cells with PBS, and lyse the cells for RNA

extraction.

ELISA: Collect the cell culture supernatants and store them at -80°C until analysis.

Analysis:

qPCR: Perform reverse transcription and qPCR to analyze the expression of pro-

inflammatory genes such as Tnf, Il6, and Il1b. Normalize the expression to a

housekeeping gene.
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ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants according

to the manufacturer's instructions.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced
Colitis in Mice
This protocol outlines the induction of colitis in mice using DSS and the evaluation of the

therapeutic effects of C646.[4][5][6]

Materials:

C57BL/6 mice (6-8 weeks old)

Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)

C646 (dissolved in a suitable vehicle, e.g., saline with 5% DMSO and 0.5%

carboxymethylcellulose)

Animal balance

Scoring system for Disease Activity Index (DAI)

Procedure:

Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.

Induction of Colitis: Provide the mice with drinking water containing 3% (w/v) DSS for 7-10

consecutive days. The control group receives regular drinking water.

C646 Administration: Administer C646 (e.g., 5 or 10 mg/kg) or vehicle via intraperitoneal

(i.p.) injection once daily, starting from day 0 until the day before sacrifice.[4]

Monitoring: Monitor the mice daily for:

Body weight: Record the weight of each mouse.

Disease Activity Index (DAI): Score the mice based on weight loss, stool consistency, and

the presence of blood in the stool.
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Termination of Experiment: On the final day of the experiment, euthanize the mice.

Sample Collection and Analysis:

Colon Length: Excise the colon and measure its length from the cecum to the anus.

Histology: Fix a segment of the colon in 10% buffered formalin for histological analysis

(e.g., H&E staining) to assess inflammation and tissue damage.

Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-

inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA or qPCR.

Signaling Pathway and Experimental Workflow
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Caption: C646 inhibits p300/CBP, blocking NF-κB activation and pro-inflammatory gene

expression.
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Caption: Workflow for in vitro and in vivo studies of C646 in inflammation models.

Conclusion
C646 is a powerful research tool for dissecting the role of p300/CBP-mediated acetylation in

inflammation. The protocols and data presented here provide a foundation for researchers to

explore the therapeutic potential of inhibiting these key epigenetic regulators in a variety of

inflammatory disease models. It is important to note that at higher concentrations (starting from

7 µM), C646 can also inhibit histone deacetylases, a factor that should be considered when
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interpreting experimental results.[1] As with any inhibitor, appropriate dose-response studies

and controls are essential for robust and reproducible findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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